N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
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Overview
Description
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a benzamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide typically involves multiple steps starting from commercially available substances. One common method involves the reaction of pyridin-2-amine with benzoyl chloride to form N-(pyridin-2-yl)benzamide. This intermediate is then subjected to cyclization with a thioamide precursor under oxidative conditions to form the thiazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the enzyme’s activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar in structure but with a furan ring instead of a benzamide group.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is unique due to its specific combination of a thiazole-pyridine fused ring system with a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-11(9-5-2-1-3-6-9)16-13-15-10-7-4-8-14-12(10)18-13/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHRSXBMLOWBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665991 |
Source
|
Record name | N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742640-87-5 |
Source
|
Record name | N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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